molecular formula C10H12N2OS B1521291 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine CAS No. 1152599-44-4

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine

Cat. No.: B1521291
CAS No.: 1152599-44-4
M. Wt: 208.28 g/mol
InChI Key: YKPXHDZGGCTGBA-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its electron-rich nature, which allows it to participate in various biochemical interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their functions. The interactions between this compound and these biomolecules are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, this compound can interact with transcription factors, thereby influencing gene expression. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression profiles and metabolic activities. These findings suggest that the compound’s effects are not transient and can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced cellular functions and improved metabolic profiles. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolic intermediates, thereby affecting overall metabolic homeostasis. The interactions between this compound and metabolic enzymes underscore its role in modulating metabolic pathways .

Properties

IUPAC Name

3-(3-thiophen-2-ylpropyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c11-10-7-8(12-13-10)3-1-4-9-5-2-6-14-9/h2,5-7H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPXHDZGGCTGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
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3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
Reactant of Route 3
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3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
Reactant of Route 4
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
Reactant of Route 5
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
Reactant of Route 6
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.